反式羧基格列美脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

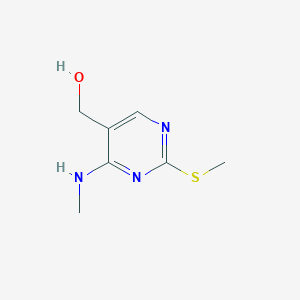

反式-羧基格列美脲: 是磺酰脲类药物格列美脲的一种代谢产物,格列美脲通常用于治疗2型糖尿病。 该化合物通过细胞色素P450异构体CYP2C9和胞质酶介导的两个步骤过程形成

科学研究应用

化学: 在化学领域,反式-羧基格列美脲用作研究磺酰脲类药物代谢途径的参考化合物。 它有助于了解这些药物在生物系统中的化学转化和相互作用 .

生物学: 在生物学研究中,反式-羧基格列美脲用于研究磺酰脲类药物代谢产物对细胞过程的影响。 它在研究细胞色素P450酶在药物代谢中的作用方面尤其有用 .

医学: 在医学领域,反式-羧基格列美脲因其潜在的治疗作用而被研究。 虽然它主要是一种代谢产物,但它的药理特性引起了人们对开发治疗糖尿病和其他代谢疾病的新疗法的兴趣 .

工业: 在制药行业,反式-羧基格列美脲用于开发和测试新的磺酰脲类药物。 它作为代谢产物的作用有助于评估这些药物的安全性和有效性 .

作用机制

反式-羧基格列美脲通过与特定的分子靶点和途径相互作用来发挥作用。作为格列美脲的代谢产物,它参与调节胰腺β细胞的胰岛素分泌。该化合物与这些细胞表面的受体结合,导致ATP敏感钾通道关闭。 这导致膜去极化,钙离子流入,随后胰岛素释放 . 整体效果是降低血糖水平,这对管理2型糖尿病有益。

生化分析

Biochemical Properties

trans-Carboxy Glimepiride: interacts with various enzymes and proteins in the body. It is primarily metabolized by hepatic oxidative biotransformation . The enzymes involved in this process include the cytochrome P450 (CYP) isoform CYP2C9 . The nature of these interactions involves the conversion of glimepiride to trans-Carboxy Glimepiride through a series of biochemical reactions .

Cellular Effects

The effects of trans-Carboxy Glimepiride on cells and cellular processes are complex and multifaceted. As a metabolite of glimepiride, it contributes to the lowering of glucose levels in the body . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .

Molecular Mechanism

At the molecular level, trans-Carboxy Glimepiride exerts its effects through binding interactions with biomolecules and changes in gene expression. It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .

Temporal Effects in Laboratory Settings

The effects of trans-Carboxy Glimepiride As a metabolite of glimepiride, it is likely that its stability, degradation, and long-term effects on cellular function would be similar to those of glimepiride .

Dosage Effects in Animal Models

The effects of trans-Carboxy Glimepiride Given its role as a metabolite of glimepiride, it is likely that its effects would be similar to those of glimepiride .

Metabolic Pathways

trans-Carboxy Glimepiride: is involved in the metabolic pathways of glimepiride . It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . This suggests that it interacts with these enzymes and potentially other cofactors in these pathways .

Transport and Distribution

The transport and distribution of trans-Carboxy Glimepiride Given its role as a metabolite of glimepiride, it is likely that its transport and distribution would be similar to those of glimepiride .

Subcellular Localization

The subcellular localization of trans-Carboxy Glimepiride Given its role as a metabolite of glimepiride, it is likely that its localization would be similar to that of glimepiride .

准备方法

合成路线和反应条件: 反式-羧基格列美脲的合成涉及一个从市售材料开始的多步过程。关键步骤包括通过还原和氧化等反应形成中间体。 例如,羟基格列美脲和羧基格列美脲可以以克级规模合成,总收率分别为64%和67% . 该过程涉及使用N,N’-羰基二咪唑和硼氢化钠等试剂,它们促进羧基格列美脲还原为羟基格列美脲 .

工业生产方法: 反式-羧基格列美脲的工业生产遵循类似的合成路线,但规模更大。 该工艺针对更高的收率和纯度进行了优化,通常可以实现超过99%的产品纯度,而无需柱层析 . 合成过程的可扩展性确保该化合物可以有效地生产,用于研究和潜在的治疗应用。

化学反应分析

反应类型: 反式-羧基格列美脲会发生各种化学反应,包括氧化、还原和取代。这些反应对于其转化为不同的代谢产物和研究其药理特性至关重要。

常用试剂和条件:

氧化: 过氧化氢或高锰酸钾等常见的氧化剂可用于氧化反式-羧基格列美脲。

还原: 硼氢化钠通常用作还原剂,将羧基转化为羟基.

取代: 取代反应可能涉及卤代烷烃或磺酰氯等试剂,以将不同的官能团引入分子中。

形成的主要产物: 这些反应形成的主要产物包括羟基格列美脲和其他代谢产物,它们因其生物活性而被研究,并具有潜在的治疗效果 .

相似化合物的比较

类似化合物:

羟基格列美脲: 格列美脲的另一种代谢产物,通过类似的代谢途径形成.

格列美脲: 母体化合物,一种用于治疗2型糖尿病的磺酰脲类药物.

格列本脲: 另一种磺酰脲类药物,具有类似的药理特性,但代谢途径不同.

独特性: 反式-羧基格列美脲因其独特的形成途径和作为格列美脲的非活性代谢产物的作用而独一无二。 与保留一些药理活性的羟基格列美脲不同,反式-羧基格列美脲主要用于研究其代谢和安全性 . 它通过细胞色素P450酶的作用形成,这也突出了它在理解药物代谢和相互作用中的重要性 .

属性

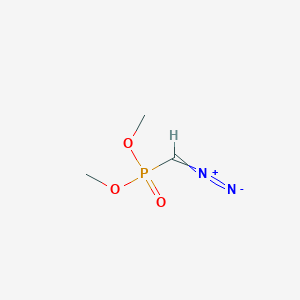

IUPAC Name |

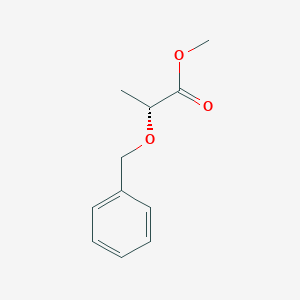

4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZLACCSCMGVHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435183 |

Source

|

| Record name | trans-Carboxy Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127554-90-9 |

Source

|

| Record name | trans-Carboxy Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B29029.png)

![N-[6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-ylidene]acetamide](/img/structure/B29030.png)

![6,11-Dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-ol 5,5-Dioxide](/img/structure/B29074.png)

![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)